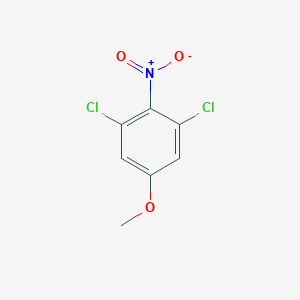

1,3-Dichloro-5-methoxy-2-nitrobenzene

Description

The Significance of Substituted Benzene (B151609) Systems in Modern Organic Synthesis

Substituted benzene systems are foundational to modern organic synthesis. The benzene ring, a stable aromatic hydrocarbon, serves as a versatile scaffold upon which various functional groups can be strategically placed. researchgate.netwikipedia.org This substitution dramatically influences the molecule's chemical and physical properties, including its reactivity, polarity, and biological activity. libretexts.orgstudymind.co.uk

The ability to introduce substituents at specific positions on the benzene ring—ortho, meta, and para—is crucial for designing and constructing target molecules with desired functionalities. wikipedia.orgyoutube.com The nature of the existing substituents profoundly directs the position of subsequent additions, a critical consideration in multi-step syntheses. pressbooks.pub For instance, electron-donating groups typically direct incoming electrophiles to the ortho and para positions and increase the ring's reactivity, whereas electron-withdrawing groups direct to the meta position and decrease reactivity. libretexts.orgstudymind.co.uk This predictable control over reaction pathways makes substituted benzenes indispensable tools for chemists.

Contextualizing 1,3-Dichloro-5-methoxy-2-nitrobenzene within the Framework of Aromatic Compounds

The specific arrangement of these substituents on the benzene ring—with the two chlorine atoms at positions 1 and 3, the nitro group at position 2, and the methoxy (B1213986) group at position 5—creates a unique electronic environment and steric hindrance, influencing its role as a chemical intermediate.

Overview of Research Trajectories and Scholarly Contributions to the Understanding of this compound and Related Structures

Research into halogenated nitrobenzenes is extensive, driven by their utility as precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals. researchgate.net Studies have focused on their synthesis, reactivity, and the influence of various substituents on their chemical properties. For instance, the nitration of dichlorobenzenes is a common industrial process to produce dichloronitrobenzene isomers. iarc.fr

Scholarly work on related structures, such as dichloronitrobenzene and its isomers, provides insight into the reactivity and potential applications of compounds like this compound. For example, studies on the fungitoxicity of 1,3-dichloro-5-nitrobenzene against various fungi highlight the potential biological activity of this class of compounds. sigmaaldrich.com Furthermore, research on the reduction of the nitro group in nitroaromatic compounds is a well-established field, as the resulting anilines are valuable synthetic intermediates. sci-hub.se The unique substitution pattern of this compound makes it a specific subject of interest for fine chemical synthesis, where precise control over molecular architecture is paramount.

Chemical and Physical Properties

The physical and chemical properties of this compound are determined by its molecular structure.

| Property | Value |

| Molecular Formula | C7H5Cl2NO3 echemi.comkeyorganics.net |

| Molecular Weight | 222.03 g/mol echemi.com |

| Physical State | Solid sigmaaldrich.com |

| Melting Point | 56 °C echemi.com |

| Boiling Point | 335.8±37.0 °C at 760 mmHg echemi.com |

| Density | 1.5±0.1 g/cm³ echemi.com |

| Flash Point | 156.9±26.5 °C echemi.com |

| Refractive Index | 1.575 echemi.com |

| CAS Number | 100948-83-2 echemi.comkeyorganics.net |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopic Technique | Data |

| InChI | 1S/C7H5Cl2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 sigmaaldrich.com |

| InChI Key | GJYVJKPFYCKNEC-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | COC1=C(C=C(C=C1Cl)N+[O-])Cl |

Synthesis and Derivatization

The synthesis of substituted nitrobenzenes often involves electrophilic aromatic substitution reactions. For instance, the nitration of dichlorobenzenes using a mixture of nitric acid and sulfuric acid is a common method to produce dichloronitrobenzene isomers. iarc.frgoogle.com The synthesis of this compound would likely involve a multi-step process, potentially starting from a dichlorobenzene or a methoxy-substituted benzene derivative, followed by nitration and/or chlorination steps. The specific sequence of these reactions is critical to achieve the desired substitution pattern due to the directing effects of the substituents. pressbooks.pub

A plausible synthetic route could involve the nitration of 1,3-dichloro-5-methoxybenzene. The methoxy group is an ortho, para-director, and the chlorine atoms are also ortho, para-directors, but deactivating. The interplay of these directing effects would influence the position of the incoming nitro group.

Applications in Scientific Research

Halogenated nitrobenzenes, including this compound, serve as important intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further modified to create a wide variety of other functional groups. sci-hub.se This makes these compounds valuable starting materials for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

For example, the related compound 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is used in the preparation of fused imidazole (B134444) biocides. chemicalbook.com The presence of multiple reactive sites on the this compound ring—the nitro group and the chlorine atoms—allows for a range of chemical transformations, making it a versatile building block for creating diverse molecular architectures. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, further expanding its synthetic utility. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJNASYUWVEBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401828 | |

| Record name | 1,3-dichloro-5-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100948-83-2 | |

| Record name | 1,3-Dichloro-5-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100948-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dichloro-5-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 1,3 Dichloro 5 Methoxy 2 Nitrobenzene

Classical Synthesis Routes and Mechanistic Considerations

Classical approaches to synthesizing polysubstituted benzenes involve sequential electrophilic and nucleophilic aromatic substitution reactions. The order of these reactions is paramount in dictating the final arrangement of substituents due to their activating or deactivating and directing influences on the aromatic ring.

Multi-Step Synthesis via Chlorination, Nitration, and Methoxylation of Benzene (B151609) Precursors

A primary method for obtaining 1,3-dichloro-5-methoxy-2-nitrobenzene involves a series of chlorination, nitration, and methoxylation steps starting from simpler benzene derivatives. pharmaguideline.comgoogle.com The success of this multi-step synthesis hinges on the controlled introduction of each functional group to achieve the desired isomer.

The directing effects of substituents already on the benzene ring govern the position of incoming groups during electrophilic aromatic substitution. Halogens, such as chlorine, are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.orgsigmaaldrich.com In contrast, the nitro group is strongly deactivating and a meta-director, while the methoxy (B1213986) group is strongly activating and an ortho, para-director. chemicalbook.comenvironmentclearance.nic.in

A logical synthetic pathway could commence with 3,5-dichloroanisole (B44140). The activating ortho, para-directing methoxy group would favor the introduction of the nitro group at the C2 position. This is because the C2 and C6 positions are ortho to the methoxy group, and the C4 position is para. Nitration at C2 would be sterically hindered but electronically favored, leading to the target molecule.

An alternative, though potentially less efficient, route could begin with the nitration of 1,3-dichlorobenzene. This reaction would yield a mixture of isomers, primarily 1,3-dichloro-4-nitrobenzene and 1,3-dichloro-2-nitrobenzene (B1583056). rsc.org Subsequent introduction of the methoxy group would necessitate a nucleophilic aromatic substitution, a reaction made feasible by the electron-withdrawing nature of the nitro group. However, controlling the regiochemistry of this step to produce the desired this compound would be challenging.

| Substituent | Effect on Ring | Directing Position |

| -Cl | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -OCH₃ | Activating | Ortho, Para |

Interactive data table based on the directing effects of common substituents in electrophilic aromatic substitution.

The conditions for halogenation and nitration are critical for maximizing the yield of the desired product. pharmaguideline.comgoogle.com

Halogenation: The chlorination of benzene and its derivatives is typically facilitated by a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.org These catalysts polarize the halogen molecule, increasing its electrophilicity. libretexts.org

Nitration: Nitration is most commonly accomplished using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). pharmaguideline.comechemi.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. pharmaguideline.com For deactivated substrates, more forcing conditions may be required. rsc.org

The introduction of a methoxy group onto a di-chlorinated nitrobenzene (B124822) ring is generally achieved via a nucleophilic aromatic substitution (SNAr) reaction. Sodium methoxide (B1231860) (NaOCH₃) is a potent nucleophile frequently used for this transformation. keyorganics.netwikipedia.org The reaction is typically carried out in a polar aprotic solvent. The presence of the electron-withdrawing nitro group is crucial as it stabilizes the intermediate Meisenheimer complex, thereby facilitating the displacement of a chloride ion.

Alternative Synthetic Pathways from Substituted Nitrobenzene Compounds

An alternative strategy involves starting with a substituted nitrobenzene and introducing the remaining functional groups. google.com

Building the Target Molecule from Benzene Ring Derivatives via Multi-Step Transformations

Step 1: Synthesis of 3,5-Dichloroanisole

The precursor, 3,5-dichloroanisole, is synthesized from 1,3,5-trichlorobenzene (B151690) via a nucleophilic aromatic substitution reaction. google.com In this step, one of the chlorine atoms on the 1,3,5-trichlorobenzene ring is replaced by a methoxy group. This is typically achieved by reacting 1,3,5-trichlorobenzene with an alkali metal methoxide, such as sodium methoxide. google.com The reaction is generally carried out in a polar aprotic solvent at elevated temperatures. For example, a method describes the reaction of 1,3,5-trichlorobenzene with sodium methoxide in dimethylsulfoxide (DMSO). google.com Another approach utilizes N,N′-dimethylimidazolidinone as the solvent, which is considered a less hazardous alternative to previously used solvents like hexamethylphosphoramide (B148902) (HMPA). google.com A reported synthesis using 1,3,5-trichlorobenzene and sodium methoxide in HMPA afforded a yield of 78%. google.com

Step 2: Nitration of 3,5-Dichloroanisole

The final step in this pathway is the electrophilic nitration of the intermediate, 3,5-dichloroanisole. google.com This reaction introduces the nitro (-NO₂) group onto the aromatic ring. The regiochemical outcome of this step is governed by the directing effects of the substituents already present on the ring: two chlorine atoms and one methoxy group. lumenlearning.com

Directing Effects: The methoxy group (-OCH₃) is a strongly activating substituent and an ortho, para-director. The chlorine atoms (-Cl) are deactivating substituents but are also ortho, para-directors. In electrophilic aromatic substitution, the powerful activating effect of the methoxy group dominates the directing influence. lumenlearning.comyoutube.com Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho (C2, C6) and para (C4) to the methoxy group.

The nitration of 3,5-dichloroanisole is expected to yield a mixture of isomers, primarily the 2-nitro and 4-nitro products. The formation of the target molecule, this compound, corresponds to the introduction of the nitro group at the C2 position, which is ortho to the activating methoxy group.

Below is a table summarizing the multi-step synthesis pathway.

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 1,3,5-Trichlorobenzene | Sodium methoxide (CH₃ONa), HMPA, 120°C, 1 hour | 3,5-Dichloroanisole | 78% | google.com |

| 2 | 3,5-Dichloroanisole | Nitrating agent (e.g., HNO₃/H₂SO₄) | This compound (and isomers) | N/A | google.com |

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry places increasing emphasis on the development of processes that are not only efficient but also environmentally benign. This involves creating sustainable methodologies and utilizing advanced catalytic systems to improve selectivity and reduce waste.

Sustainable Synthetic Methodologies for Halogenated Aromatics

The synthesis of halogenated aromatic compounds, key intermediates in many chemical processes, has traditionally involved reagents and conditions with significant environmental drawbacks. lumenlearning.com Green chemistry principles aim to mitigate these issues.

Greener Halogenating Agents: Traditional electrophilic halogenation often uses elemental halogens like Br₂ or Cl₂, which are hazardous to handle. Greener alternatives have been developed that generate the active halogenating species in situ. One such method involves the use of hydrogen peroxide in combination with an ammonium (B1175870) halide (like NH₄Br) in an acetic acid solvent. sigmaaldrich.comyoutube.com This system generates the electrophilic halogen species ("X⁺") while producing water as a benign byproduct, enhancing the safety and environmental profile of the reaction. sigmaaldrich.com

Safer Solvents: The choice of solvent is a crucial aspect of green chemistry. In the synthesis of 3,5-dichloroanisole from 1,3,5-trichlorobenzene, a move away from the carcinogenic solvent HMPA to alternatives like DMSO or N,N′-dimethylimidazolidinone represents a significant step towards a more sustainable process. google.com

Atom Economy: Green synthetic routes strive for high atom economy, meaning that a maximal proportion of atoms from the reactants are incorporated into the final product. Methodologies that avoid the use of protecting groups or minimize the formation of byproducts are preferred. arxiv.org For example, developing a direct halogenation method with high regioselectivity would be superior to a route requiring blocking and de-blocking steps.

Catalyst Development for Enhanced Selectivity and Yield in this compound Synthesis

Catalysis is fundamental to advancing synthetic efficiency, offering pathways to higher yields and, crucially, greater selectivity. For a polysubstituted compound like this compound, controlling the regioselectivity of the nitration step is a primary challenge where catalyst design plays a key role.

Catalysis in Nitration: The standard nitration reagent, a mixture of nitric and sulfuric acid, is effective but highly corrosive and produces substantial acidic waste. Research into alternative catalytic systems aims to overcome these limitations. Solid acid catalysts, for instance, can replace sulfuric acid, offering advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. Furthermore, the specific acidic properties and pore structure of a solid catalyst can influence the isomer distribution of the product, potentially enhancing selectivity for the desired 2-nitro isomer over others. For example, using a nitrating medium containing phosphoric acid has been shown to alter the isomer ratio in the nitration of 1,2-dichlorobenzene, favoring the 2,3-dichloro-nitrobenzene isomer. google.com This principle of modifying the acidic environment to control regioselectivity could be applied to the synthesis of the target molecule.

Advanced Catalyst Design: The development of tailored catalysts can lead to highly selective transformations. For other types of aromatic functionalization, specially designed ligands on metal catalysts have achieved exceptional selectivity. In the context of nitration, research continues into developing catalysts that can precisely control the reaction's outcome. This includes exploring Lewis acid catalysts that can coordinate with the substituents on the benzene ring, thereby directing the incoming nitro group with greater precision than is possible with standard methods. The goal is to develop a catalytic system that can selectively generate this compound in high yield, minimizing the need for costly and wasteful separation of isomers.

The table below outlines different types of catalysts and their potential roles in improving the synthesis.

| Reaction Step | Catalyst Type | Potential Advantage | Reference |

|---|---|---|---|

| Methoxylation (Nucleophilic Substitution) | Copper-based catalysts (Ullmann reaction) | Potentially milder reaction conditions and improved yields for aryl ether synthesis. | General Principle |

| Nitration (Electrophilic Substitution) | Solid Acid Catalysts (e.g., Zeolites, Nafion) | Reusable, reduced corrosive waste, potential for enhanced regioselectivity. | General Principle |

| Nitration (Electrophilic Substitution) | Modified Brønsted/Lewis Acids (e.g., H₃PO₄ additives) | Altering the reaction medium to influence isomer distribution and improve selectivity. | google.com |

Chemical Reactivity and Transformation Pathways of 1,3 Dichloro 5 Methoxy 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) on 1,3-Dichloro-5-methoxy-2-nitrobenzene

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of aromatic compounds. organicchemistrytutor.com The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents.

Influence of Nitro and Methoxy (B1213986) Groups on Ring Activation/Deactivation and Directing Effects

Substituents on a benzene ring can be classified as either activating or deactivating towards electrophilic attack. masterorganicchemistry.comchadsprep.com Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the rate. masterorganicchemistry.comchadsprep.com This effect is a combination of induction and resonance.

Methoxy Group (-OCH₃): The methoxy group is a strongly activating substituent. youtube.com Although oxygen is electronegative and withdraws electron density through the sigma bond (inductive effect), its non-bonding electrons can be donated to the benzene ring via resonance. masterorganicchemistry.com This resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions, thus making the ring more susceptible to attack by electrophiles. youtube.comlibretexts.org Consequently, the methoxy group is an ortho, para-director. chadsprep.com

Nitro Group (-NO₂): The nitro group is a strongly deactivating substituent. youtube.com It is a powerful electron-withdrawing group due to both a strong inductive effect and a resonance effect that pulls electron density out of the ring. masterorganicchemistry.comyoutube.com This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. chadsprep.com The deactivating effect is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance structures. youtube.com As a result, electrophilic attack is directed to the meta position, making the nitro group a meta-director. chadsprep.comyoutube.com

Chlorine Atoms (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal. masterorganicchemistry.comchadsprep.com However, they possess lone pairs of electrons that can be donated through resonance, similar to the methoxy group, which directs incoming electrophiles to the ortho and para positions. chadsprep.comlibretexts.org Thus, halogens are considered ortho, para-directing deactivators. chadsprep.com

In this compound, the powerful activating effect of the methoxy group generally dominates over the deactivating effects of the nitro and chloro groups in directing the position of electrophilic attack. stackexchange.com Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the methoxy group.

Table 1: Summary of Substituent Effects on EAS

| Substituent | Electronic Effect | Ring Activity | Directing Effect |

| -OCH₃ (Methoxy) | Resonance donation, Inductive withdrawal | Activating | ortho, para |

| -NO₂ (Nitro) | Resonance withdrawal, Inductive withdrawal | Deactivating | meta |

| -Cl (Chloro) | Resonance donation, Inductive withdrawal | Deactivating | ortho, para |

Theoretical Predictions of Reactivity Sites in this compound

Computational studies, often employing Density Functional Theory (DFT), can predict the most likely sites for electrophilic attack by calculating the distribution of electron density and the stability of potential intermediates (sigma complexes). researchgate.net For this compound, the positions available for substitution are C4 and C6.

The directing effects of the substituents are as follows:

The methoxy group at C5 strongly directs ortho to C4 and C6.

The nitro group at C2 strongly directs meta to C4 and C6.

The chloro group at C1 directs ortho to C6 and para to C4.

The chloro group at C3 directs ortho to C2 (already substituted) and C4.

All directing effects converge to favor substitution at positions C4 and C6. The activating methoxy group strongly enhances the reactivity at these positions. Theoretical calculations would likely show the highest electron density and the most stable sigma complexes for electrophilic attack at the C4 and C6 positions, making them the predicted sites of reaction.

Investigation of Specific EAS Reactions: Nitration, Halogenation, Sulfonation, Friedel-Crafts Reactions

Specific EAS reactions on this compound would be governed by the directing effects outlined above.

Nitration: This reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. organicchemistrytutor.compharmaguideline.com Given the existing deactivation by the nitro and chloro groups, forcing conditions might be necessary. The incoming nitro group would be directed to the C4 or C6 position. Research on the nitration of similar compounds like 1,3-dichloro-2-nitrobenzene (B1583056) confirms that substitution occurs, though sometimes competing with sulfonation. rsc.org

Halogenation: The introduction of another halogen (e.g., Br₂ or Cl₂) requires a Lewis acid catalyst like FeBr₃ or FeCl₃. pressbooks.pub The electrophile (Br⁺ or Cl⁺) would add to the C4 or C6 position.

Sulfonation: This reaction uses fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid group (-SO₃H). organicchemistrytutor.commasterorganicchemistry.com The electrophile is SO₃ (or protonated SO₃H⁺). masterorganicchemistry.com Sulfonation is a reversible process. pressbooks.pub The -SO₃H group would add to the C4 or C6 position.

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. Friedel-Crafts reactions are particularly sensitive to deactivating groups and often fail on strongly deactivated rings like those containing a nitro group. youtube.com Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts alkylation or acylation under standard conditions.

Nucleophilic Aromatic Substitution (SₙAr) on this compound

In contrast to EAS, Nucleophilic Aromatic Substitution (SₙAr) involves the attack of a nucleophile on an electron-poor aromatic ring. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for this type of reaction to occur. wikipedia.orgpressbooks.pub

Mechanistic Insights into SₙAr Reactions with Chlorine Atom Displacement

The SₙAr mechanism is typically a two-step addition-elimination process. pressbooks.pub

Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgbris.ac.uk

Elimination: The leaving group departs, restoring the aromaticity of the ring.

In this compound, the chlorine atoms are potential leaving groups. The ring is highly activated for nucleophilic attack due to the presence of the powerful electron-withdrawing nitro group. Nucleophiles can attack the carbon atoms attached to the chlorine atoms (C1 or C3). The choice between C1 and C3 would depend on the specific nucleophile and reaction conditions, though the position ortho to the strongly activating nitro group (C1) is a likely site of attack.

The stability of the Meisenheimer complex is the key to a successful SₙAr reaction. bris.ac.uk Electron-withdrawing groups, especially those positioned ortho and para to the site of nucleophilic attack, are essential for stabilizing the negative charge of this intermediate through resonance. pressbooks.pubyoutube.com

In the case of this compound, the nitro group (-NO₂) plays a pivotal role.

If a nucleophile attacks C1 , the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group at the ortho position (C2). This provides significant stabilization.

If a nucleophile attacks C3 , the nitro group is meta to the site of attack. While it still provides stabilization through its inductive effect, it cannot participate in resonance stabilization of the negative charge.

Therefore, nucleophilic attack is much more likely to occur at the C1 position, leading to the displacement of the chlorine atom at that position. The strong stabilization afforded by the ortho nitro group lowers the activation energy for the formation of the Meisenheimer complex, facilitating the substitution reaction. pressbooks.pubyoutube.com While Meisenheimer complexes have long been considered discrete intermediates, recent studies suggest that for some SₙAr reactions, the process might be more concerted, especially with good leaving groups like chloride. bris.ac.uknih.gov However, the stabilizing influence of the electron-withdrawing groups remains critical in either a stepwise or concerted pathway. nih.gov

Impact of Substituent Positions on SNAr Rates and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. The feasibility and regioselectivity of this reaction are profoundly influenced by the electronic effects of the substituents on the aromatic ring. For an SNAr reaction to occur, the aromatic ring must be electron-deficient, a condition fulfilled by the presence of the strongly electron-withdrawing nitro group (-NO₂). nih.gov

The rate of an SNAr reaction is dependent on the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring. nih.gov The position of the electron-withdrawing group relative to the leaving group (in this case, the chloro atoms) is critical. quizlet.com

In the structure of this compound, the nitro group is positioned ortho to the chlorine atom at C1 and para to the chlorine atom at C3. Both ortho and para positions allow for the effective delocalization of the negative charge of the Meisenheimer complex onto the nitro group through resonance. quizlet.comstackexchange.com This stabilization significantly lowers the activation energy for the reaction. Conversely, a leaving group in the meta position does not benefit from this resonance stabilization, and thus, SNAr reactions at the meta position are not typically observed. quizlet.com

Therefore, in this compound, both chlorine atoms are activated towards nucleophilic attack. However, the regioselectivity—which of the two chlorine atoms is preferentially substituted—will depend on the specific nucleophile and reaction conditions, though the chlorine at the C3 position (para to the nitro group) is often the primary site of attack due to potentially lower steric hindrance compared to the C1 position, which is flanked by both the nitro and methoxy groups.

Table 1: Influence of Substituent Position on SNAr Reactivity

| Substituent Position Relative to Leaving Group | Effect on Meisenheimer Complex | Impact on Reaction Rate |

|---|---|---|

| Ortho | Strong resonance stabilization | Accelerated |

| Para | Strong resonance stabilization | Accelerated |

| Meta | No resonance stabilization | No significant acceleration |

Reactions with Various Nucleophiles: Methoxide (B1231860), Amines, and Other Species

The activated chlorine atoms in this compound can be displaced by a variety of nucleophiles.

Methoxide: The reaction with sodium methoxide (NaOCH₃) in methanol (B129727) is a classic example of an SNAr reaction. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This typically results in the substitution of one of the chloro groups with a methoxy group. Based on electronic principles, the attack will preferentially occur at the C3 position (para to the nitro group), leading to the formation of 1-chloro-3,5-dimethoxy-2-nitrobenzene. quizlet.comquizlet.com

Amines: Primary and secondary amines are effective nucleophiles that can displace the chloro groups to form N-substituted aniline (B41778) derivatives. The reaction conditions, such as temperature and solvent, can be adjusted to control the extent of substitution. These reactions are fundamental in synthesizing more complex molecules that may have applications in pharmaceuticals or materials science. nih.gov

Other Species: Other strong nucleophiles, such as thiols (in the form of thiolate anions, RS⁻), can also participate in SNAr reactions with this substrate. The high polarizability and nucleophilicity of sulfur-based nucleophiles make them highly reactive in displacing the activated halogens. nih.gov

Table 2: Representative SNAr Reactions

| Nucleophile | Reagent Example | Potential Product (assuming C3 substitution) |

|---|---|---|

| Methoxide | Sodium methoxide (NaOCH₃) | 1-Chloro-3,5-dimethoxy-2-nitrobenzene |

| Amine | Ammonia (NH₃), Alkylamine (RNH₂) | 3-Chloro-5-methoxy-2-nitroaniline |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 1-Chloro-5-methoxy-3-(methylthio)-2-nitrobenzene |

Reduction of the Nitro Group in this compound

The reduction of the nitro group to an amino group (-NH₂) is another significant transformation for this compound. This conversion yields an aniline derivative, a valuable intermediate in organic synthesis. Several methodologies can achieve this reduction, with the choice of method often depending on the desired chemoselectivity and the presence of other functional groups.

Catalytic Hydrogenation Methodologies (e.g., Pd/H₂)

Catalytic hydrogenation is a highly efficient and clean method for reducing aromatic nitro compounds. numberanalytics.com The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.com However, a significant consideration when working with halogenated compounds is the potential for hydrodehalogenation (the removal of chlorine atoms). To mitigate this side reaction, catalysts like Raney Nickel are often used, as they can show greater selectivity for the nitro group reduction while leaving the chloro substituents intact. commonorganicchemistry.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol under a hydrogen atmosphere.

Metal-Mediated Reductions (e.g., Fe/NH₄Cl)

The reduction of nitroarenes using metals in acidic or neutral conditions is a classic and widely used method. Iron (Fe) powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a common system. organic-chemistry.org An alternative and milder condition involves using iron with ammonium (B1175870) chloride (NH₄Cl) in a solvent mixture like ethanol/water. This system is often preferred for its chemoselectivity, as it can reduce the nitro group without affecting other reducible groups, including halogens. wikipedia.org Other metals like tin (Sn) or zinc (Zn) can also be employed. numberanalytics.com

Hydride Transfer Reactions

Metal hydrides are another class of reducing agents. However, their application for the reduction of aromatic nitro groups to amines can be complex. Strong hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable for this specific transformation, as they tend to react with aromatic nitro compounds to produce azo compounds rather than the desired aniline. commonorganicchemistry.com

Milder hydrides, such as sodium borohydride (B1222165) (NaBH₄), are typically not reactive enough to reduce a nitro group on their own under standard conditions. numberanalytics.com Their effectiveness can sometimes be enhanced with the use of transition metal catalysts. Diborane (B₂H₆) has been reported to reduce aliphatic nitro compounds to hydroxylamines. wikipedia.org Given these complexities and potential side reactions, hydride transfer is often not the preferred method for converting this compound to its corresponding aniline when other functional groups are present.

Formation of Amino-Functionalized Derivatives

The successful reduction of the nitro group in this compound leads directly to the formation of the corresponding amino-functionalized derivative, 3,5-dichloro-2-methoxyaniline . wikipedia.org This product is a substituted aniline and serves as a versatile building block for further chemical synthesis. The primary amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, opening pathways to a diverse array of more complex chemical structures. The production of 3,5-dichloroaniline (B42879) from the hydrogenation of 3,5-dichloronitrobenzene (B1666198) is a well-established industrial process, highlighting the utility of this transformation. wikipedia.org

Table 3: Summary of Nitro Group Reduction Methods

| Method | Reagents | Primary Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 3,5-Dichloro-2-methoxyaniline | Clean, efficient; catalyst choice is key to prevent dehalogenation. |

| Metal-Mediated Reduction | Fe/NH₄Cl or Sn/HCl | 3,5-Dichloro-2-methoxyaniline | Good chemoselectivity, cost-effective, tolerates halogens well. organic-chemistry.org |

| Hydride Transfer | LiAlH₄ | Azo compounds | Generally not suitable for aniline synthesis from nitroaromatics. commonorganicchemistry.com |

Oxidation Reactions of the Methoxy Group in this compound

The methoxy group (-OCH₃) on the aromatic ring can undergo oxidation to yield a carboxylic acid, a transformation that significantly alters the electronic properties and synthetic utility of the molecule.

The conversion of the methoxy group in this compound to a carboxylic acid functionality requires harsh reaction conditions, typically involving strong oxidizing agents. This process, known as oxidative demethylation, is a standard transformation for aryl methyl ethers. While specific studies on this compound are not extensively detailed in readily available literature, the general principles of this reaction can be applied.

Strong oxidizing agents capable of effecting this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or ruthenium tetroxide (RuO₄). The reaction typically proceeds by an initial oxidative cleavage of the methyl C-H bonds, followed by further oxidation to the carboxylic acid. The presence of the electron-withdrawing nitro and chloro groups on the benzene ring can influence the reaction rate and may necessitate more forcing conditions. The resulting product, 2,6-dichloro-4-nitrobenzoic acid, possesses a different set of reactive handles for further synthetic modifications.

Coupling Reactions Involving this compound

The chlorine atoms on the aromatic ring of this compound serve as excellent leaving groups in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org This reaction is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

In the context of this compound, the chlorine atoms can be selectively replaced with various organic groups (aryl, heteroaryl, vinyl, or alkyl) from the corresponding boronic acid. The general catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The reactivity of the two chlorine atoms can potentially be differentiated based on their electronic and steric environment, allowing for sequential couplings.

The success of Suzuki-Miyaura coupling reactions, especially with challenging substrates like this compound, is highly dependent on the choice of the palladium catalyst and, crucially, the ancillary ligands. The steric and electronic properties of the ligands play a pivotal role in facilitating the key steps of the catalytic cycle. organic-chemistry.orgnih.gov For sterically hindered aryl chlorides, such as the substrate , bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Herrmann-type ligands) or N-heterocyclic carbenes (NHCs) are often employed. rsc.org

Table 1: Examples of Ligands Used in Suzuki-Miyaura Coupling of Hindered Aryl Halides

| Ligand Type | Example Ligands | Key Features |

| Bulky Phosphines | Tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos | Electron-rich, sterically demanding, promote oxidative addition. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable palladium complexes. rsc.org |

| Other Phosphines | Tricyclohexylphosphine (PCy₃) | Effective for coupling of aryl chlorides. nih.gov |

This table provides a general overview of ligand classes effective for sterically challenging Suzuki-Miyaura couplings and does not represent specific experimental data for this compound.

While palladium-catalyzed reactions are highly effective, there is growing interest in developing transition-metal-free coupling strategies due to concerns about cost, toxicity, and metal contamination in the final products. For electron-deficient aryl halides like this compound, nucleophilic aromatic substitution (SₙAr) reactions can be a viable metal-free alternative.

The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atoms by various nucleophiles. This can include carbanions, alkoxides, or amines. Another emerging area is the use of radical-mediated or aryne-based coupling reactions, which can offer different reactivity patterns and access to products not easily obtained through traditional methods. acs.org These strategies often require specific reaction conditions, such as the use of strong bases, high temperatures, or photochemical activation, to generate the reactive intermediates. researchgate.net While potentially more challenging to optimize, transition-metal-free couplings represent a more sustainable approach to the synthesis of biaryl compounds and other coupled products. acs.org

Computational and Spectroscopic Insights into a Substituted Nitrobenzene (B124822)

A detailed analysis of the computational chemistry and spectroscopic characterization of a representative dichloromethoxy-nitrobenzene compound.

Due to a lack of available published research on the specific chemical compound this compound, this article will focus on a closely related analogue, 2,4-dichloro-6-nitrophenol (B1219690), for which comprehensive computational and spectroscopic data has been reported. This analogue provides a scientifically robust foundation to discuss the application of advanced analytical techniques in characterizing substituted nitrobenzenes.

Computational Chemistry and Spectroscopic Characterization in the Analysis of 2,4 Dichloro 6 Nitrophenol

Advanced Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1,3-Dichloro-5-methoxy-2-nitrobenzene, the aromatic region would be of particular interest. The two aromatic protons are expected to appear as distinct signals due to their different chemical environments. The proton at the C4 position, situated between a chlorine atom and a methoxy (B1213986) group, would likely resonate at a different chemical shift compared to the proton at the C6 position, which is flanked by a chlorine atom and a nitro group. The coupling between these two protons, if observable, would present as a doublet for each, with a small meta-coupling constant (typically 2-3 Hz).

The methoxy group (-OCH₃) protons would give rise to a sharp singlet, typically in the range of 3.8-4.0 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all seven carbon atoms in the molecule. The chemical shifts are highly dependent on the nature of the substituents. The carbon atom bearing the nitro group (C2) is expected to be significantly deshielded and appear at a downfield chemical shift. Conversely, the carbon atom attached to the methoxy group (C5) would be shielded and resonate at a more upfield position. The two chlorine-bearing carbons (C1 and C3) would also have characteristic chemical shifts. The two carbons bearing hydrogen atoms (C4 and C6) and the carbon of the methoxy group would complete the spectrum.

To illustrate the expected data, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below. These are estimates based on standard substituent effects in benzene rings.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.0 - 7.3 | - |

| H6 | 7.5 - 7.8 | - |

| -OCH₃ | 3.9 - 4.1 | - |

| C1 | - | 130 - 135 |

| C2 | - | 145 - 150 |

| C3 | - | 130 - 135 |

| C4 | - | 115 - 120 |

| C5 | - | 155 - 160 |

| C6 | - | 120 - 125 |

| -OCH₃ | - | 55 - 60 |

This table is predictive and not based on reported experimental data.

X-ray Crystallography of Derivatives and Analogues

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method is invaluable for determining bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.

There are no specific X-ray crystallographic studies reported for derivatives of this compound in the searched scientific literature. However, the principles of this technique can be understood by examining studies on analogous nitroaromatic compounds.

For a derivative of this compound to be analyzed by X-ray crystallography, it would first need to be synthesized and then grown into a single crystal of suitable quality. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined.

Crystallographic studies on substituted nitrobenzenes often reveal interesting features about the orientation of the nitro group relative to the benzene ring and the influence of various substituents on the crystal packing. These studies can elucidate non-covalent interactions, such as hydrogen bonds and halogen bonds, which play a crucial role in the supramolecular assembly of the molecules in the solid state.

While awaiting specific experimental data for derivatives of this compound, the scientific community relies on the established power of X-ray crystallography to provide definitive structural insights once suitable crystalline materials become the subject of investigation.

Applications of 1,3 Dichloro 5 Methoxy 2 Nitrobenzene and Its Derivatives in Specialized Chemical Fields

Role as a Key Intermediate in Organic Synthesis

1,3-Dichloro-5-methoxy-2-nitrobenzene serves as an important intermediate in multi-step organic syntheses. evitachem.com Its primary utility stems from the reactivity of its nitro group, which can be readily converted into an amino group (-NH2) through standard reduction reactions. This transformation yields 2,6-Dichloro-4-methoxyaniline (B19904) (CAS 6480-66-6), a crucial subsequent intermediate. chemsrc.com

The conversion is significant because it transforms the electron-withdrawing nature of the nitro group into the electron-donating character of an aniline (B41778), fundamentally altering the molecule's chemical properties and enabling a different set of subsequent reactions. This resulting aniline is a key building block for constructing more complex molecular architectures. biosynth.com

| Starting Material | CAS Number | Key Reaction | Product | CAS Number | Significance |

|---|---|---|---|---|---|

| This compound | 100948-83-2 | Nitro Group Reduction | 2,6-Dichloro-4-methoxyaniline | 6480-66-6 | Creates a versatile aniline intermediate for further synthesis. chemsrc.combiosynth.com |

Applications in Pharmaceutical Chemistry

Aniline derivatives are imperative intermediates in medicinal chemistry, and 2,6-dichloro-4-methoxyaniline, derived from the title compound, is no exception. biosynth.com Its structure has been incorporated into the design of novel therapeutic agents.

Research in medicinal chemistry has utilized 2,6-dichloro-4-methoxyaniline as a key building block for the synthesis of potent biological modulators. Specifically, it has been used to prepare a class of compounds known as N3-phenylpyrazinones, which act as antagonists for the Corticotropin-Releasing Factor-1 (CRF1) receptor. acs.org These receptors are involved in the body's stress response, making them a target for drugs treating anxiety, depression, and other stress-related disorders. In one synthesis, 2,6-dichloro-4-methoxyaniline was reacted with a dichlorocyclopropylethyl-pyrazinone derivative to create the final antagonist molecule. acs.org

Once a promising scaffold is identified, medicinal chemists conduct Structure-Activity Relationship (SAR) studies to optimize the molecule's effectiveness. In the case of the CRF1 receptor antagonists derived from 2,6-dichloro-4-methoxyaniline, researchers synthesized a variety of analogues to understand how different chemical groups on the molecule affected its biological activity and metabolic stability. acs.org For instance, different alkyl groups were substituted at one position, while the 2,6-dichloro-4-methoxyphenyl group was kept constant to assess how these changes impacted the compound's rate of intrinsic clearance, a measure of metabolic stability. acs.org This systematic modification helps in designing a final drug candidate with the best possible therapeutic profile.

Applications in Agrochemical Research

Similar to its role in pharmaceuticals, the derivative 2,6-dichloro-4-methoxyaniline serves as an important intermediate in the agrochemical industry. biosynth.combiosynth.com Aniline and benzamide (B126) derivatives are recognized as crucial precursors for the synthesis of both fungicides and herbicides. biosynth.com

The compound 2,6-dichloro-4-methoxyaniline is a known building block for creating new agrochemicals. biosynth.com While specific commercial pesticides derived directly from this intermediate are not detailed in the available literature, related dichloro-methoxy aniline structures are used in the synthesis of herbicides. guidechem.com The presence of the dichloro-substituted ring is a common feature in many active agrochemical ingredients, providing a stable and effective core for the final product. The general utility of this class of anilines in producing fungicides and herbicides is well-established by chemical suppliers that market them for this purpose. biosynth.combiosynth.com

| Field | Specific Application | Key Intermediate | Example/Target Class |

|---|---|---|---|

| Pharmaceutical Chemistry | Synthesis of APIs | 2,6-Dichloro-4-methoxyaniline | CRF1 Receptor Antagonists (N3-phenylpyrazinones). acs.org |

| Pharmaceutical Chemistry | Novel Scaffold Design | 2,6-Dichloro-4-methoxyaniline | Phenylpyrazinone core structure. acs.org |

| Pharmaceutical Chemistry | SAR Studies | 2,6-Dichloro-4-methoxyaniline | Optimization of metabolic stability in CRF1 antagonists. acs.org |

| Agrochemical Research | Synthesis of Pesticides | 2,6-Dichloro-4-methoxyaniline | General intermediate for fungicides and herbicides. biosynth.combiosynth.com |

Development of Agrochemical Intermediates

The field of modern agriculture relies heavily on sophisticated chemical compounds to protect crops and enhance yields. Substituted anilines and heterocyclic compounds are core components in many herbicides, fungicides, and pesticides. This compound is a key starting material for producing such agrochemical intermediates.

The utility of this compound in this sector begins with its conversion to 2,6-dichloro-4-methoxyaniline. This transformation is typically achieved through the catalytic hydrogenation of the nitro group, a common and efficient industrial process. The resulting 2,6-dichloro-4-methoxyaniline is a highly functionalized aniline, a class of compounds known to be crucial for building the complex molecular architectures of active agrochemical ingredients.

For example, chlorinated anilines are known intermediates in the manufacture of a wide variety of chemical products, including agricultural chemicals. googleapis.com The synthesis of advanced fungicides and herbicides often involves the reaction of an aniline with a heterocyclic compound. Pyrimidine derivatives, for instance, are fundamental to a major class of modern fungicides known as strobilurins. The compound 4,6-dichloropyrimidine (B16783) is a key building block for the synthesis of the broad-spectrum fungicide Azoxystrobin. google.com Similarly, pyrimidine-type structures are found in herbicide safeners, which are chemicals used to protect crops from the injurious effects of herbicides. mdpi.comresearchgate.net The aniline derivative of this compound provides a component that can be coupled with such heterocyclic structures to generate novel agrochemicals. The fungitoxicity of the related compound 1,3-dichloro-5-nitrobenzene against various fungi further underscores the potential of this chemical class in agrochemical development. sigmaaldrich.com

The research findings indicate that the development of new agrochemicals is a modular process, where intermediates like 2,6-dichloro-4-methoxyaniline are synthesized and then combined to create the final active product.

Table 1: Key Agrochemical Intermediates

| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| This compound | 100948-83-2 | C₇H₅Cl₂NO₃ | Precursor to 2,6-dichloro-4-methoxyaniline |

| 2,6-dichloro-4-methoxyaniline | Not Available | C₇H₇Cl₂NO | Key aniline intermediate |

| 4,6-Dichloropyrimidine | 1193-21-1 | C₄H₂Cl₂N₂ | Heterocyclic building block for fungicides google.com |

| Fenclorim | 3740-92-9 | C₁₀H₆Cl₂N₂ | Pyrimidine-type herbicide safener mdpi.comresearchgate.net |

Specialty Chemical Synthesis

Beyond agriculture, this compound and its primary derivative, 2,6-dichloro-4-methoxyaniline, are integral to the synthesis of specialty chemicals, particularly colorants for various industrial applications.

The production of organic dyes and pigments is a foundational part of the chemical industry, providing color to everything from textiles and plastics to inks and coatings. Azo compounds, which are characterized by a nitrogen-nitrogen double bond (-N=N-), form the largest and most important group of synthetic organic pigments and dyes. morana-rtd.com The synthesis of these colorants relies on a classic chemical process: the diazotization of a primary aromatic amine followed by its coupling with a suitable coupling component.

Here again, the journey from this compound to a colorant involves its initial reduction to 2,6-dichloro-4-methoxyaniline. This aniline serves as the "diazo component." In the diazotization step, the amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a highly reactive diazonium salt. This salt is then immediately reacted with a "coupling component," which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline. This coupling reaction forms the stable azo bond and, in doing so, creates a large, conjugated system that absorbs light in the visible spectrum, thus imparting color.

The specific properties of the resulting dye or pigment, such as its exact color, lightfastness, and solubility, are determined by the chemical structures of both the diazo component (the aniline) and the coupling component. The presence of two chlorine atoms and a methoxy (B1213986) group on the aniline ring derived from this compound would significantly influence the final properties of the colorant. For instance, halogen atoms are known to improve the lightfastness of pigments.

This synthetic pathway is well-established in the industry. For example, 2-chloroaniline (B154045) is a known intermediate for colorants, and 3,4-dichloroaniline (B118046) is used to produce the C.I. Pigment Yellow 183 series. nih.govgoogle.com The use of halo-anilines as starting materials is a common strategy in the design of high-performance pigments. ncsu.edu

While direct, large-scale applications of this compound in materials science are not extensively documented, its structural features are pertinent to emerging areas of research. The field of materials science often leverages the unique electronic and physical properties of highly functionalized aromatic compounds.

Polynitrobenzene derivatives, for instance, are a focus of research in the development of high-energy materials. rsc.org The introduction of multiple nitro groups and other substituents onto a benzene (B151609) ring can lead to molecules with high thermal stability and significant energy content. The synthesis of fully substituted polynitrobenzene derivatives is explored to create new energetic materials with tailored properties. rsc.org

Furthermore, substituted nitroaromatics serve as precursors in the synthesis of advanced functional materials. A notable example is the development of organic semi-conductors. Research has shown that functionalized indigo (B80030) compounds, which have applications as organic semi-conductors, can be synthesized from halogenated nitrobenzaldehyde starting materials. dur.ac.uk These aldehydes are, in turn, produced from dichloromethylated nitroarenes, establishing a clear synthetic link from substituted nitrobenzenes to materials with valuable electronic properties. This suggests that this compound, as a member of the halogenated nitroarene family, is a candidate for derivatization into precursors for novel organic electronic materials.

Environmental and Toxicological Research Perspectives on 1,3 Dichloro 5 Methoxy 2 Nitrobenzene

Environmental Fate and Degradation Pathways

The environmental persistence and degradation of 1,3-dichloro-5-methoxy-2-nitrobenzene are dictated by its chemical structure, which includes a benzene (B151609) ring substituted with two chlorine atoms, a nitro group, and a methoxy (B1213986) group. These substituents influence its susceptibility to biological and chemical breakdown processes.

Biodegradation Mechanisms and Microbial Transformation

The biodegradation of chlorinated nitroaromatic compounds is a key area of environmental research. For compounds similar to this compound, such as dichloronitrobenzenes (DCNBs), microbial degradation has been observed under both aerobic and anaerobic conditions.

Under aerobic conditions, a primary mechanism for the breakdown of nitroaromatic compounds is initiated by dioxygenase enzymes. nih.gov These enzymes introduce two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov For instance, bacterial strains like Diaphorobacter sp. have been shown to degrade 2,3-DCNB and 3,4-DCNB by converting them into the corresponding dichlorocatechols. The methoxy group in this compound is an additional factor that would influence this process. The initial microbial attack on nitroanisole (a compound with a methoxy and a nitro group) can involve O-demethylation, a reaction catalyzed by monooxygenase enzymes, to form the corresponding nitrophenol. nih.gov

Anaerobic degradation pathways for nitroaromatic compounds typically involve the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov This reduction is carried out by various anaerobic bacteria. nih.gov The presence of chlorine atoms on the aromatic ring can affect the rate and extent of this reduction.

Table 1: Potential Microbial Transformations of this compound based on Related Compounds

| Transformation Type | Initial Reactant | Key Enzyme Type | Potential Intermediate(s) | Final Product(s) (if mineralized) |

| Aerobic Dioxygenation | This compound | Dioxygenase | Dichloro-methoxy-catechol, Nitrite | CO2, H2O, Cl- |

| Aerobic O-Demethylation | This compound | Monooxygenase | 1,3-Dichloro-2-nitrophenol | Further degradation products |

| Anaerobic Nitroreduction | This compound | Nitroreductase | 1,3-Dichloro-5-methoxy-2-nitrosobenzene, 1,3-Dichloro-5-methoxy-2-hydroxylaminobenzene | 1,3-Dichloro-5-methoxy-2-aniline |

Photodegradation and Chemical Stability in Environmental Matrices

The chemical stability of this compound in the environment is influenced by its resistance to hydrolysis and its susceptibility to photodegradation. Nitroaromatic compounds are generally resistant to hydrolysis under normal environmental conditions.

Ecotoxicological Impact Assessment

The potential ecotoxicological impact of this compound can be inferred from data on related chlorinated nitroaromatic compounds, which are known to be toxic to aquatic and terrestrial organisms.

Effects on Aquatic and Terrestrial Ecosystems

The impact on terrestrial ecosystems would depend on the compound's persistence in soil and its potential for uptake by plants and soil organisms. The fungitoxicity of 1,3-dichloro-5-nitrobenzene has been tested against several fungal species, including Aspergillus niger and Trichoderma viride, suggesting potential effects on soil microbial communities.

Table 2: Ecotoxicity Data for Related Dichloronitrobenzene Isomers

| Compound | Organism | Endpoint | Value | Reference |

| 1,3-Dichloro-5-nitrobenzene | Algae | Not specified | Hazardous | inchem.org |

Note: Specific quantitative data for the target compound is not available. This table provides qualitative information for a related isomer.

Metabolic Transformations and Interaction Studies in Biological Systems

The metabolic fate of this compound in biological systems is likely to involve pathways observed for other nitroaromatic compounds, primarily focusing on the reduction of the nitro group and potential modifications of the methoxy group.

Electrophilic Interactions with Biological Molecules

The nitro group of this compound is a strong electron-withdrawing group, which makes the aromatic ring electron-deficient. This electrophilic character is a key determinant of its chemical reactivity and potential for interaction with biological molecules. The presence of two chlorine atoms further enhances this electron-withdrawing effect.

In biological systems, electrophilic compounds can react with nucleophilic sites in macromolecules such as DNA, proteins, and glutathione (B108866). The metabolic activation of nitroaromatic compounds often proceeds through the reduction of the nitro group to form reactive intermediates like nitroso and hydroxylamino derivatives. These intermediates are more electrophilic than the parent nitro compound and can form covalent adducts with cellular nucleophiles, which is a mechanism of toxicity for many nitroaromatic compounds.

The metabolism of nitroanisoles has been shown to be catalyzed by cytochrome P450 enzymes, which can lead to O-demethylation to form nitrophenols. nih.gov These phenolic metabolites can then undergo further oxidation or conjugation reactions. The specific metabolic pathway for this compound would determine the nature of the reactive metabolites formed and their potential for electrophilic interactions.

Mechanisms of Enzyme Activity Modulation and Protein Modification

The interaction of nitroaromatic compounds with cellular enzymes is a cornerstone of their toxicological profiles. The enzymatic reduction of the nitro group is a key activation step that can lead to the generation of reactive intermediates. These intermediates can, in turn, modulate enzyme activity and covalently modify proteins, disrupting their normal function.

The metabolism of nitroaromatic compounds is often initiated by single- or two-electron reduction reactions catalyzed by various flavoenzymes. nih.gov One-electron reduction produces a nitro radical anion, which, under aerobic conditions, can be reoxidized back to the parent compound in a "futile cycle" that generates superoxide (B77818) anions and induces oxidative stress. nih.gov This process can lead to lipid peroxidation, damage to cell membranes, and inactivation of enzymes. nih.gov

Key enzymes implicated in the metabolism of nitroaromatics include NADPH:cytochrome P-450 reductase and other dehydrogenases-electrontransferases. nih.govlmaleidykla.lt The cytotoxicity of these compounds often correlates with their single-electron reduction potential. lmaleidykla.lt Furthermore, mammalian NAD(P)H:quinone oxidoreductase (NQO1, or DT-diaphorase) can catalyze the two-electron reduction of nitroaromatics. nih.gov The balance between these enzymatic pathways can significantly influence the nature and extent of cellular damage.

The reactive intermediates produced during nitroaromatic metabolism, such as nitroso and hydroxylamine (B1172632) derivatives, are capable of reacting with cellular nucleophiles, including the sulfhydryl groups of cysteine residues in proteins. nih.gov This can lead to the modification and inactivation of critical enzymes and other proteins, disrupting their structure and function. For instance, nitroaromatic compounds have been shown to inhibit the antioxidant enzyme glutathione reductase (GR), which is crucial for maintaining the cellular redox balance. mdpi.com

Research on various benzene derivatives has demonstrated their capacity to induce or inhibit specific cytochrome P450 isozymes, such as P450 2B1 and P450 2E1, in the liver. nih.gov Such alterations in P450 expression can change the metabolic profile of the compound and other xenobiotics, potentially exacerbating toxicity. nih.gov

| Enzyme/Protein Target | Potential Modulatory Effect of Nitroaromatic Compounds | Consequence |

| NADPH:Cytochrome P-450 Reductase | Substrate for single-electron reduction | Formation of nitro radical anion, leading to redox cycling and oxidative stress. |

| NAD(P)H:Quinone Oxidoreductase (NQO1) | Substrate for two-electron reduction | Detoxification or bioactivation, depending on the specific compound and cellular context. |

| Glutathione S-Transferases (GSTs) | Potential for inhibition or induction | Altered detoxification of xenobiotics and endogenous compounds. |

| Glutathione Reductase (GR) | Inhibition | Impaired regeneration of reduced glutathione (GSH), leading to increased oxidative stress. mdpi.com |

| Proteins with Cysteine Residues | Covalent modification by reactive metabolites | Alteration of protein structure and function, enzyme inactivation. nih.gov |

| Cytochrome P450 Isozymes (e.g., CYP2B1, CYP2E1) | Induction or inhibition | Altered metabolism of the parent compound and other xenobiotics. nih.gov |

Cellular Pathway Influences and Potential for Therapeutic/Toxicological Effects

The enzymatic modulation and protein modifications discussed above can trigger a cascade of events at the cellular level, influencing critical pathways and ultimately determining the toxicological or, in some contexts, potential therapeutic outcomes.

A primary consequence of the metabolism of many nitroaromatic compounds is the induction of oxidative stress. nih.govlmaleidykla.lt The futile cycling of the nitro anion radical generates reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses. nih.gov This can lead to widespread damage to lipids, proteins, and DNA, contributing to cytotoxicity.

The genotoxic potential of dichloronitrobenzene derivatives is a significant concern. Some related compounds have shown mutagenic activity in bacterial assays and are suspected of causing genetic defects. industrialchemicals.gov.auiarc.fr For instance, 1,4-dichloro-2-nitrobenzene (B41259) has demonstrated genotoxic potential in in vitro studies. industrialchemicals.gov.au DNA damage can occur through the direct action of reactive metabolites or as a consequence of oxidative stress. nih.gov

Induction of apoptosis, or programmed cell death, is another critical cellular response to nitroaromatic compounds. The accumulation of cellular damage and the activation of stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, can trigger the apoptotic cascade. nih.gov For example, some nitro-containing compounds have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bok and Siva. nih.gov

The carcinogenic properties of some dichloronitrobenzenes have been established in animal studies, leading to their classification as possible human carcinogens. industrialchemicals.gov.auiarc.fr The International Agency for Research on Cancer (IARC) has classified 1,4-dichloro-2-nitrobenzene as 'Possibly carcinogenic to humans' (Group 2B) based on sufficient evidence in animal studies. industrialchemicals.gov.au The mechanisms underlying their carcinogenicity are likely multifactorial, involving genotoxicity, chronic inflammation, and disruption of cellular signaling pathways.

| Cellular Pathway | Potential Influence of Nitroaromatic Compounds | Potential Toxicological/Therapeutic Outcome |

| Oxidative Stress Pathways | Generation of reactive oxygen species (ROS) through redox cycling. nih.gov | Lipid peroxidation, protein damage, DNA damage, cytotoxicity. |

| DNA Damage and Repair | Direct adduction to DNA by reactive metabolites; oxidative DNA damage. nih.gov | Genotoxicity, mutagenicity, carcinogenicity. industrialchemicals.gov.auiarc.fr |

| Apoptosis (Programmed Cell Death) | Activation of stress-activated protein kinases (e.g., JNK); upregulation of pro-apoptotic proteins. nih.gov | Cell death, potential for anti-cancer activity but also tissue damage. |

| Inflammatory Pathways | Cellular damage can trigger inflammatory responses. | Chronic inflammation, which can contribute to carcinogenesis. |

| Cell Proliferation and Signaling | Disruption of signaling cascades that control cell growth and division. | Uncontrolled cell proliferation, tumor formation. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient and Selective Transformations

The functional groups of 1,3-Dichloro-5-methoxy-2-nitrobenzene—a nitro group and two chlorine atoms—offer multiple sites for chemical modification. Future research will likely focus on developing novel catalytic systems that can achieve high efficiency and selectivity in transforming this molecule.

Key areas of development include:

Selective Reduction of the Nitro Group: The conversion of the nitro group to an amine is a critical transformation, yielding an aniline (B41778) derivative that is a precursor to many other compounds. While traditional methods exist, research is moving towards more sustainable and efficient catalytic systems. Noble metal catalysts, such as those based on Palladium (Pd) and Platinum (Pt), have demonstrated high activity in nitroarene reductions. mdpi.com However, the focus is shifting towards cost-effective, non-noble metal catalysts like copper-based systems, which have shown high conversion rates and rapid reaction times in the reduction of nitrobenzene (B124822). mdpi.com Future work may involve designing catalysts that can selectively reduce the nitro group in the presence of the chloro-substituents without promoting dehalogenation.

Cross-Coupling Reactions: The chlorine atoms on the benzene (B151609) ring are ideal handles for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. acs.orgacs.org Recent advances have even demonstrated that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions, treating it as a "pseudo-halide". acs.orgresearchgate.net This denitrative coupling approach provides a powerful alternative to traditional methods. acs.org Research is focused on creating more robust and versatile catalyst systems, often employing specialized phosphine (B1218219) ligands (e.g., BrettPhos) or N-heterocyclic carbenes (NHCs), to improve reaction yields and expand the substrate scope under milder conditions. researchgate.netresearchgate.net

| Transformation Type | Catalytic System Focus | Potential Advantages |

| Nitro Group Reduction | Non-noble metals (e.g., Copper-based) | Lower cost, high efficiency, improved sustainability. mdpi.com |

| C-C/C-N Coupling | Advanced Pd-ligand systems (e.g., BrettPhos, NHCs) | Higher yields, broader substrate compatibility, milder reaction conditions. acs.orgresearchgate.net |

| Denitrative Coupling | Palladium catalysts (e.g., Pd/BrettPhos) | Utilizes the nitro group as a leaving group, offering new synthetic pathways. acs.orgresearchgate.net |

Integration of Machine Learning and AI in Synthetic Route Prediction and Optimization

The synthesis of complex molecules derived from this compound can be a multi-step process requiring extensive optimization. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. beilstein-journals.org

Retrosynthetic Analysis: AI-powered tools are becoming increasingly adept at retrosynthetic planning, helping chemists identify the most efficient pathways to a target molecule. cas.orgnih.gov For a starting material like this compound, these tools can propose diverse synthetic routes by analyzing vast reaction databases, potentially uncovering novel and more sustainable options that a human chemist might overlook. cas.org

Reaction Condition Optimization: Machine learning algorithms can predict the outcome of a reaction, such as the yield, based on various input parameters like catalyst, solvent, temperature, and reactants. beilstein-journals.orgresearchgate.net This predictive power allows for the rapid in silico screening of reaction conditions, significantly reducing the number of experiments needed to find the optimal setup for transformations involving this compound. beilstein-journals.org For instance, ML models can help select the most effective ligand for a specific palladium-catalyzed cross-coupling reaction, a task that has traditionally been challenging and time-consuming. chemrxiv.org

Accelerated Discovery: By combining AI-driven synthesis planning with high-throughput automated laboratory systems, researchers can create a closed-loop workflow for discovery. An AI could propose a synthetic route, an automated system could perform the reactions, and the results could be fed back into the ML model to refine future predictions. This synergy between simulation and AI-based approaches can efficiently guide molecular design and optimization. nih.gov

| Application Area | AI/ML Contribution | Impact on Synthesis |

| Route Design | Retrosynthetic prediction tools. cas.orgnih.gov | Identifies diverse and novel synthetic pathways. |

| Process Optimization | Predictive models for reaction outcomes (e.g., yield). beilstein-journals.orgresearchgate.net | Reduces experimental workload and accelerates optimization. |

| Ligand/Catalyst Selection | Multiclass predictive models for catalyst performance. chemrxiv.org | Enables rational selection of the most effective catalytic system. |

Exploration of Advanced Materials Applications for this compound Derivatives

Derivatives of this compound are promising building blocks for advanced organic materials due to the potential for creating extended π-conjugated systems. The functional groups allow for the synthesis of larger, more complex aromatic structures with tailored electronic and photophysical properties.

Organic Electronics: The aniline derivative obtained from the reduction of this compound can be a key intermediate in the synthesis of fused heterocyclic systems, such as indolo[3,2-b]carbazoles. nih.gov These types of molecules are investigated for their optoelectronic properties and have applications in:

Organic Light-Emitting Diodes (OLEDs): Where they can serve as hole-transporting materials or as part of the emissive layer. nih.gov

Organic Field-Effect Transistors (OFETs): Their ability to form ordered molecular packing structures is crucial for efficient charge transport. nih.govacs.org

Organic Photovoltaics (OPVs): As components in the active layer for light harvesting and charge separation. nih.gov